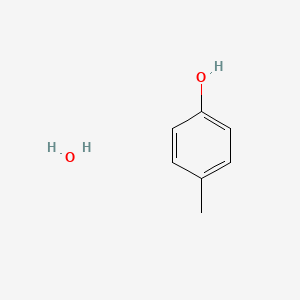
p-Cresol hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Cresol, also known as 4-methylphenol, is an organic compound with the formula CH3C6H4(OH). It is a colorless solid that is widely used as an intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of o-cresol and m-cresol . The molecular formula of p-Cresol hydrate is C7H10O2 .
Synthesis Analysis
A fully continuous-flow diazotization–hydrolysis protocol has been developed for the preparation of p-cresol. This process started from the diazotization of p-toluidine to form diazonium intermediate. The reaction was then quenched by urea and subsequently followed by a hydrolysis to give the final product p-cresol .
Molecular Structure Analysis
The solid-state structure of p-Cresol has been investigated using detailed structural analysis, thermal analysis, lattice energy calculations, and variable temperature powder X-ray diffraction . A possible mechanism for the transformation from form II to form I has been proposed .
Chemical Reactions Analysis
When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, their effect is due to physical damage of bacterial cell membranes . The gas phase structure and excited state lifetime of the p-aminophenol⋯p-cresol heterodimer have been investigated as a model system to study the competition between π–π and H-bonding interactions in aromatic dimers .
Physical And Chemical Properties Analysis
p-Cresol is a crystalline solid with a sweet, tarry odor . It has a molecular weight of 108.2, a boiling point of 396°F, a melting point of 95°F, and a specific gravity of 1.04 .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methylphenol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBPCZHKDJAVSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

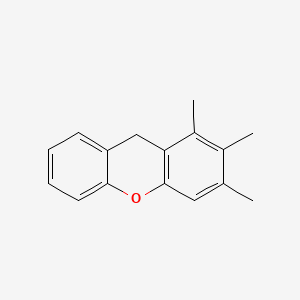
![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)
![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)
![1H-Azirino[1,2-a]indole,7,7a-dihydro-(9CI)](/img/no-structure.png)
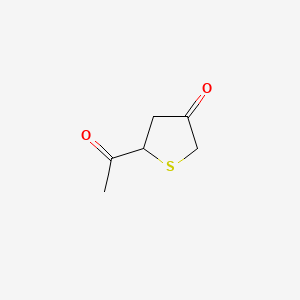
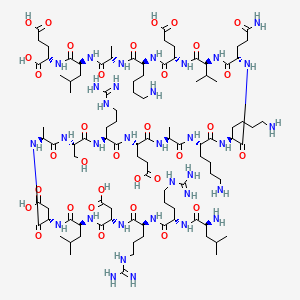

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)
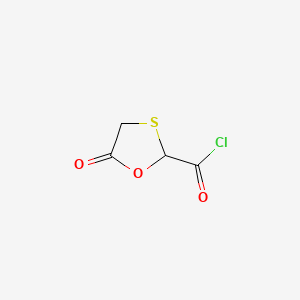
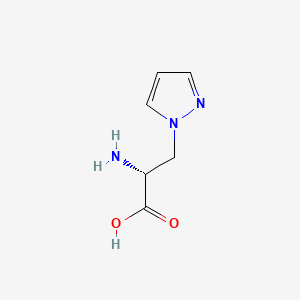
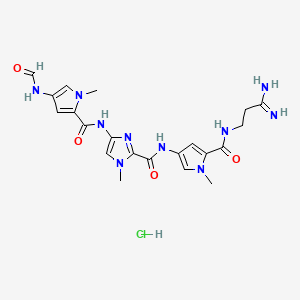
![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)